3-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide
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Description
3-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide, also known as ICB, is a chemical compound that has been gaining increasing attention from the scientific community due to its numerous biological properties and potential applications in various fields of research and industry1.
Molecular Structure Analysis
The molecular formula of 3-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide is C18H16N2O2. It has a molecular weight of 292.3381.Scientific Research Applications
Reactivity and Synthesis
The reactivity of isocoumarins and related compounds has been extensively studied, indicating a susceptibility to attack by various nucleophilic reagents. For example, the reaction of 1-ethoxyisochroman with alcohols and phenols can yield corresponding alkoxylated and hydroxylated isochromans, respectively. This susceptibility suggests potential pathways for derivatizing or modifying compounds like "3-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide" for specific scientific applications, such as the development of new synthetic methodologies or the creation of novel compounds with potential biological activities (Yamato, Ishikawa, & Kobayashi, 1980).
Photocatalytic Applications
Studies on photocatalytic degradation of organic compounds using titanium dioxide (TiO2) loaded on various adsorbents demonstrate the potential of cyano-substituted compounds in environmental remediation. The enhancement in the rate of mineralization of organic pollutants, facilitated by adsorbent supports, points to the potential application of cyano-substituted benzamides in enhancing photocatalytic processes for water purification and treatment of organic pollutants (Torimoto et al., 1996).
Molecular Electronics and Sensing
The synthesis and study of fluorescent β-cyclodextrins modified by isomeric aminobenzamides reveal diverse fluorescence behaviors, suggesting applications in molecular sensing, fluorescence modulation, and development of novel optical materials. The distinct self- and guest-inclusion fluorescence behavior of these compounds, depending on their structural conformation and interaction with guest molecules, underscores the potential of cyano-substituted benzamides in the design of fluorescent probes and sensors for various analytes (Wang, Zhong, Xue, & Fu, 2011).
Photoluminescent Materials
Research on self-assessing photoluminescent polyurethanes incorporating cyano-substituted oligo(p-phenylene vinylene) molecules indicates applications in smart materials. These materials exhibit reversible photoluminescence color changes in response to mechanical strain, suggesting their use in developing self-assessing materials that can visually indicate mechanical stress or damage (Crenshaw & Weder, 2006).
properties
IUPAC Name |
3-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-21(19(22)16-8-4-5-14(9-16)11-20)12-18-10-15-6-2-3-7-17(15)13-23-18/h2-9,18H,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRVUDSQUXTBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide |
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